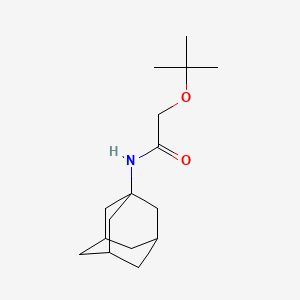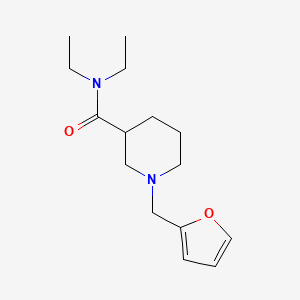![molecular formula C14H4Cl4N4O6 B5089042 4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)
4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione, commonly known as TNDC, is a synthetic compound that has been widely used in scientific research. TNDC is a highly reactive compound that is used in various biochemical and physiological studies.
Mecanismo De Acción
TNDC reacts with amino acids and proteins through the formation of a Schiff base. The reaction results in the formation of a yellow-orange compound that can be detected by UV-visible spectroscopy. TNDC can also react with nucleic acids, resulting in the formation of a fluorescent compound that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects:
TNDC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. TNDC has also been shown to induce oxidative stress and DNA damage in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TNDC in lab experiments include its high reactivity, sensitivity, and specificity. TNDC can be used in a wide range of biological samples, including blood, urine, and tissue samples. The limitations of using TNDC include its potential toxicity and the need for specialized equipment for detection.
Direcciones Futuras
There are several future directions for the use of TNDC in scientific research. One potential direction is the development of new TNDC derivatives with improved reactivity and specificity. Another direction is the application of TNDC in the detection and quantification of other biomolecules, such as lipids and carbohydrates. TNDC can also be used in the development of new diagnostic tools for various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, TNDC is a synthetic compound that has been widely used in scientific research. It has been used as a reagent for the detection and quantification of various amino acids and proteins. TNDC has several biochemical and physiological effects, including the inhibition of enzyme activity and induction of oxidative stress. The advantages of using TNDC in lab experiments include its high reactivity, sensitivity, and specificity. The limitations of using TNDC include its potential toxicity and the need for specialized equipment for detection. There are several future directions for the use of TNDC in scientific research, including the development of new TNDC derivatives and the application of TNDC in the detection of other biomolecules.
Métodos De Síntesis
The synthesis of TNDC involves the reaction of 2,4-dinitrophenylhydrazine with tetrachlorophthalic anhydride in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of TNDC. The purity of TNDC can be improved by recrystallization and chromatographic purification techniques.
Aplicaciones Científicas De Investigación
TNDC has been widely used in scientific research as a reagent for the detection and quantification of various amino acids and proteins. It has been used as a colorimetric reagent for the determination of amino acids, peptides, and proteins. TNDC has also been used as a fluorescent probe for the detection of proteins and nucleic acids.
Propiedades
IUPAC Name |
4,5,6,7-tetrachloro-2-(2,4-dinitroanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4N4O6/c15-9-7-8(10(16)12(18)11(9)17)14(24)20(13(7)23)19-5-2-1-4(21(25)26)3-6(5)22(27)28/h1-3,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKIYZHJICGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)
![8-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5088985.png)

![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)
![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5089033.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)


![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5089056.png)